N-(thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and isoxazole rings Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while isoxazoles are five-membered rings containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)isoxazole-5-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method for synthesizing thiazoles involves the condensation of α-aminonitriles with carbon disulfide, leading to the formation of 2-mercapto-5-amino thiazoles . Isoxazoles can be synthesized through metal-free synthetic routes, such as the cycloaddition of nitrile oxides with alkynes . The final coupling step to form this compound can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 position of the thiazole ring.
Scientific Research Applications
N-(thiazol-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application. In antimicrobial studies, it may target bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth .
Comparison with Similar Compounds
N-(thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These include compounds like sulfathiazole and ritonavir, which have antimicrobial and antiretroviral activities, respectively.
Isoxazole derivatives: These include compounds like isoxazole-4-carboxamide, which is studied for its anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features of both thiazole and isoxazole rings, which may confer unique biological activities and chemical reactivity.
Biological Activity
N-(thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets, which can vary based on the disease context. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in disease pathways. For instance, it has been noted for its potential to target bacterial enzymes in antimicrobial studies and interfere with cell signaling pathways in cancer research .
- Antimycobacterial Activity : Studies indicate that derivatives of thiazole and isoxazole demonstrate strong bactericidal activity against Mycobacterium tuberculosis, with low cytotoxicity towards eukaryotic cells. This characteristic is crucial as it suggests a lower likelihood of developing resistant strains .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. It has been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness is enhanced by its resistance to efflux pump mechanisms often employed by bacteria to evade antibiotic action .
Anticancer Potential
The compound has shown promise in anticancer applications. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF7) and liver (Huh7) cancer cells. The structure-activity relationship analysis indicates that modifications to the isoxazole core can significantly influence the potency against cancer cells .
Structure-Activity Relationships (SAR)
The SAR studies of this compound reveal important insights into how structural modifications affect biological activity. The following table summarizes key findings:
Compound | Structural Features | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Thiazole and isoxazole moieties | Antitubercular activity | 1.25 (MIC90) |
5-(Phenylisoxazolyl)-carboxamides | Isoxazole with phenyl substitution | Anti-inflammatory effects | Variable |
5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamide | Thiazole and isoxazole moieties | Antimycobacterial activity | Low cytotoxicity |
These findings indicate that specific substitutions on the thiazole or isoxazole rings can enhance or diminish the biological activity of the compound, guiding future drug development efforts .
Case Studies
- Antitubercular Activity : A study highlighted a series of thiazole-isoxazole derivatives that exhibited strong antitubercular properties, with one compound showing an MIC90 value of 1.25 μg/mL against Mycobacterium tuberculosis. This compound was also noted for its low cytotoxicity towards human cells, making it a candidate for further development .
- Anticancer Efficacy : In a comparative study, N-(thiazol-2-yl)isoxazole derivatives were tested against multiple cancer cell lines using the sulforhodamine B assay. Results indicated that certain derivatives had IC50 values ranging from 0.7 to 35.2 µM, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(5-1-2-9-12-5)10-7-8-3-4-13-7/h1-4H,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJFQDGQHZJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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